molecular formula C12H10O B1606995 2-(Naphthalen-2-yl)oxirane CAS No. 20861-99-8

2-(Naphthalen-2-yl)oxirane

Cat. No.: B1606995
CAS No.: 20861-99-8
M. Wt: 170.21 g/mol
InChI Key: LAGFFQGUWPDQNH-UHFFFAOYSA-N
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Description

Significance of Epoxide Functionality in Contemporary Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that possess a highly strained ring. This inherent strain makes them susceptible to ring-opening reactions by a wide variety of nucleophiles, rendering them exceptionally versatile intermediates in organic synthesis. acs.org The ability to introduce two functional groups with defined stereochemistry through the cleavage of the carbon-oxygen bonds of the epoxide ring is a cornerstone of modern synthetic strategy. This reactivity is harnessed to construct complex molecular architectures, including those found in natural products and pharmaceuticals. acs.org

Overview of Naphthalene (B1677914) as a Core Scaffold in Pharmaceutical and Materials Research

Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. nih.govijpsjournal.com Its rigid, planar, and lipophilic nature allows it to interact with biological targets, and its extended π-system imparts unique photophysical properties. ijpsjournal.com Consequently, the naphthalene moiety is found in a diverse range of approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. nih.gov In materials science, naphthalene derivatives are utilized in the production of polymers and resins.

Historical Context and Evolution of Research on 2-(Naphthalen-2-yl)oxirane

Research into naphthalene-derived epoxides, including this compound, has evolved from fundamental studies of their reactivity to more applied investigations into their utility as building blocks for complex molecules. Early research focused on the synthesis and basic ring-opening reactions of these compounds. Over time, the focus has shifted towards developing stereoselective synthetic methods, such as asymmetric epoxidation, to access enantiomerically pure forms of these epoxides. nih.govrsc.org This has been crucial for their application in the synthesis of chiral drugs and other biologically active molecules. The compound is also known by other names such as 2-Naphthyloxirane and 2-(Epoxyethyl)naphthalene.

Scope and Objectives of the Academic Research Outline for this compound

This article aims to provide a detailed and scientifically rigorous examination of this compound. The following sections will delve into its synthesis, physicochemical and spectroscopic properties, its diverse reactivity, and its applications as a key intermediate in organic synthesis. The objective is to present a thorough understanding of this compound's chemistry, supported by detailed research findings and data.

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of this compound are fundamental to its identification, purification, and the prediction of its reactivity.

Physical Properties

This compound is typically a white to pale yellow solid or powder at room temperature. sigmaaldrich.comcymitquimica.com It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol (B145695) and ether. cymitquimica.com

PropertyValueSource
Molecular FormulaC₁₂H₁₀O chembk.comscbt.com
Molecular Weight170.21 g/mol scbt.com
Melting Point53-58 °C sigmaaldrich.com
Physical FormPowder sigmaaldrich.com

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the naphthalene ring system and the oxirane ring. A representative ¹H NMR spectrum of a related compound, 2-(Naphthalen-2-yl)-3-vinyloxirane, shows complex multiplets for the aromatic protons between δ 7.38 and 7.85 ppm. The protons on the oxirane ring typically appear at higher field strengths. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the ten carbon atoms of the naphthalene ring and the two carbons of the oxirane ring. For a similar compound, 2-(Naphthalen-2-yl)-3-vinyloxirane, the carbon signals for the naphthalene moiety appear in the aromatic region (typically δ 122-135 ppm), while the oxirane carbons are found at higher field. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. For a related derivative, the calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally determined value. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the epoxide functional group, which typically shows characteristic C-O stretching vibrations.

Reactivity and Transformation of the Oxirane Ring

The strained three-membered ring of this compound is the hub of its reactivity, readily undergoing ring-opening reactions with a variety of nucleophiles. The regioselectivity of these reactions is often influenced by steric hindrance from the bulky naphthalene group, which directs the nucleophilic attack to the less substituted carbon of the epoxide.

Nucleophilic Ring-Opening Reactions

Under Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. For instance, reaction with water under acidic conditions leads to the formation of the corresponding 1,2-diol.

Under Basic or Neutral Conditions: Nucleophiles such as amines, thiols, and Grignard reagents can directly attack the epoxide ring. The reaction with amines, for example, yields valuable amino alcohols, which are important precursors for many pharmaceutical compounds. The reaction of a silylated derivative of this compound with thiophenols in the presence of magnesium bromide-diethyl etherate resulted in the regioselective opening of the epoxide ring. cancer.gov

Rearrangement Reactions

Epoxides can undergo rearrangement reactions under certain conditions. For instance, treatment of a silylated analog of this compound with acetic acid alone resulted in the formation of a naphthaldehyde derivative. cancer.gov

Reduction Reactions

The epoxide ring can be reduced to an alcohol. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄) can convert this compound to 2-(naphthalen-2-yl)ethanol.

Applications in Organic Synthesis

The rich reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. cymitquimica.com

As a Precursor to Biologically Active Molecules

The naphthalene scaffold is present in numerous FDA-approved drugs, and naphthalene-derived epoxides are key intermediates in the synthesis of many of these pharmaceuticals. nih.gov For example, the enantioselective epoxidation of 2-vinylnaphthalene (B1218179), a precursor to this compound, is a crucial step in the synthesis of certain β-adrenergic blockers. rsc.org Derivatives of this compound are also being investigated for their potential as inhibitors of epoxide hydrolases, which could have therapeutic applications in combating bacterial infections.

Role in the Synthesis of Novel Heterocyclic Systems

The ring-opening of this compound with various nucleophiles provides a versatile entry point to a wide range of functionalized naphthalene derivatives. These can then be used in subsequent cyclization reactions to construct novel heterocyclic systems. For instance, the reaction of an oxirane derivative with 2-amino-1,3,4-thiadiazole (B1665364) leads to the formation of an α-hydroxy ketone, which can be further transformed into chalcone (B49325) derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yloxirane
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InChI

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGFFQGUWPDQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943118
Record name 2-(Naphthalen-2-yl)oxirane
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20861-99-8
Record name 2-(2-Naphthalenyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-(epoxyethyl)-
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Record name 2-(Naphthalen-2-yl)oxirane
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Record name 2-(naphthalen-2-yl)oxirane
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Chemical Reactivity and Mechanistic Studies of 2 Naphthalen 2 Yl Oxirane

Ring-Opening Reactions of the Strained Oxirane Moiety

The reactivity of 2-(naphthalen-2-yl)oxirane is dominated by reactions that relieve the strain of the oxirane ring. Nucleophilic attack is a common and synthetically useful way to achieve this, leading to the formation of 1,2-disubstituted products. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Nucleophilic Ring-Opening Reactions

The reaction of this compound with various nucleophiles typically proceeds via an S(_N)2 mechanism. In neutral or basic conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This results in the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product. The attack generally occurs at the less sterically hindered carbon atom. However, under acidic conditions, the epoxide oxygen is first protonated, making the oxirane ring more susceptible to nucleophilic attack. In such cases, the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the naphthalene (B1677914) ring.

The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, is a valuable method for carbon-carbon bond formation. These strong nucleophiles attack the electrophilic carbon of the oxirane ring, leading to its opening. libretexts.orgyoutube.com

Under standard S(_N)2 conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. For this compound, this would be the terminal carbon of the oxirane ring. This regioselectivity is driven by minimizing steric hindrance during the approach of the nucleophile. The reaction proceeds with an inversion of stereochemistry at the center of attack, a hallmark of the S(_N)2 mechanism.

For instance, the reaction with a Grignard reagent (R-MgX) would be expected to yield a primary alcohol after protonation of the intermediate alkoxide.

Table 1: Reaction of this compound with Carbon-Based Nucleophiles

Nucleophile Product Regioselectivity Stereochemistry
Grignard Reagents (RMgX) 1-(Naphthalen-2-yl)-2-R-ethanol Attack at the terminal carbon Inversion of configuration

The aminolysis of this compound, involving its reaction with amines, is a key route to the synthesis of β-amino alcohols. These compounds are of significant interest in medicinal chemistry and as chiral ligands in asymmetric synthesis. The reaction mechanism is typically an S(_N)2 type, where the amine attacks one of the epoxide carbons. researchgate.netjsynthchem.com

In the absence of a catalyst, the reaction often requires elevated temperatures. The regioselectivity of the attack depends on the substitution pattern of the amine and the reaction conditions. Generally, primary and secondary amines will attack the less sterically hindered carbon atom of the oxirane ring.

Table 2: Aminolysis of this compound

Amine Product Conditions Regioselectivity
Primary Amine (RNH₂) 2-(R-amino)-1-(naphthalen-2-yl)ethanol Heat Predominantly attack at the terminal carbon

The ring-opening of this compound with oxygen-based nucleophiles like water (hydrolysis) or alcohols (alcoholysis) can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The attack can then occur at either the more substituted (benzylic) carbon, due to electronic stabilization of the incipient carbocation by the naphthalene ring, or the less substituted carbon. The outcome is often a mixture of regioisomers.

In basic conditions, the alkoxide or hydroxide (B78521) ion attacks the less sterically hindered carbon atom in a classic S(_N)2 fashion, leading to the formation of a single regioisomer.

Table 3: Reaction with Oxygen-Based Nucleophiles

Nucleophile Catalyst Product(s) Prevailing Mechanism
Water (H₂O) Acid (H⁺) 1-(Naphthalen-2-yl)ethane-1,2-diol S(_N)1-like at the benzylic carbon and S(_N)2 at the terminal carbon
Water (H₂O) Base (OH⁻) 1-(Naphthalen-2-yl)ethane-1,2-diol S(_N)2 at the terminal carbon
Alcohol (ROH) Acid (H⁺) 2-Alkoxy-1-(naphthalen-2-yl)ethanol & 1-Alkoxy-1-(naphthalen-2-yl)ethan-2-ol S(_N)1-like and S(_N)2

The reaction of this compound with thiols, known as thiolysis, is an efficient method for the synthesis of β-hydroxy thioethers. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions often proceed under milder conditions. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more potent thiolate nucleophile.

The thiolate anion then attacks the epoxide ring via an S(_N)2 mechanism. Consistent with this mechanism, the attack occurs at the less sterically hindered carbon atom, resulting in a high degree of regioselectivity.

Table 4: Thiolysis of this compound

Thiol Base Product Regioselectivity
Thiophenol (PhSH) Sodium Hydroxide (NaOH) 1-(Naphthalen-2-yl)-2-(phenylthio)ethanol High, attack at the terminal carbon

The use of catalysts can significantly influence the rate and selectivity of the nucleophilic ring-opening of this compound. Both Lewis acids and Brønsted acids can act as catalysts. nih.govucdavis.edu

Lewis acids coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic. This enhances the reactivity of the epoxide towards even weak nucleophiles. The choice of Lewis acid can have a profound impact on the regioselectivity of the reaction. Stronger Lewis acids can promote a more S(_N)1-like mechanism, favoring attack at the more substituted carbon, which can better stabilize a positive charge.

In the context of asymmetric synthesis, chiral catalysts, such as metal-salen complexes, have been employed to achieve enantioselective ring-opening reactions. mdpi.comnih.gov These catalysts can differentiate between the two enantiotopic faces of the epoxide, leading to the formation of a single enantiomer of the product. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules.

For example, the asymmetric ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides can be achieved with high enantioselectivity using such catalytic systems. nih.gov The catalyst can activate the epoxide and deliver the nucleophile to a specific face of the substrate, thereby controlling the stereochemical outcome of the reaction.

Table 5: Catalytic Effects on Ring-Opening Reactions

Catalyst Type Role Effect on Selectivity Example
Lewis Acid (e.g., ZnCl₂, Ti(OiPr)₄) Epoxide activation Can alter regioselectivity, favoring attack at the more substituted carbon Ti(OiPr)₄-mediated opening with pivalic acid. nih.gov
Brønsted Acid (e.g., H₂SO₄) Epoxide protonation Promotes reaction, can lead to a mixture of regioisomers Acid-catalyzed hydrolysis.

Acid-Catalyzed Ring-Opening Reactions

The presence of an acid catalyst dramatically enhances the reactivity of the oxirane ring towards nucleophiles. The acid activates the epoxide by protonating the oxygen atom, making it a better leaving group and increasing the electrophilicity of the ring carbons. This activation allows even weak nucleophiles to open the strained ring under mild conditions. researchgate.net The regiochemistry and stereochemistry of these reactions are highly dependent on the nature of the catalyst (Brønsted vs. Lewis acid) and the structure of the epoxide.

Under Brønsted acid catalysis (e.g., H₂SO₄, HBr), the reaction is initiated by the protonation of the epoxide oxygen. This step is followed by the nucleophilic attack of a solvent molecule or another nucleophile present in the medium. For this compound, which possesses a primary carbon and a secondary benzylic carbon, the site of nucleophilic attack is highly regioselective.

The mechanistic pathway is considered a hybrid between a pure Sₙ1 and Sₙ2 reaction but with significant Sₙ1 character. researchgate.net After protonation, the C-O bond at the secondary benzylic carbon begins to break, developing a partial positive charge (carbocationic character) on this carbon. This charge is significantly stabilized by resonance with the adjacent naphthalene ring. Consequently, the nucleophile preferentially attacks this more substituted carbon atom. chimia.chresearchgate.net This leads to the formation of a trans-1,2-disubstituted product, as the Sₙ2-like backside attack dictates the stereochemical outcome. researchgate.net For example, the acid-catalyzed hydrolysis with water yields 1-(naphthalen-2-yl)ethane-1,2-diol.

Table 1: Predicted Regioselectivity in Brønsted Acid-Catalyzed Ring-Opening of this compound This table is based on established principles for analogous 2-aryl-substituted epoxides.

Nucleophile (Solvent)Major ProductSite of Attack
H₂O (H₃O⁺)1-(Naphthalen-2-yl)ethane-1,2-diolSecondary (Benzylic) C1
CH₃OH (H⁺)1-Methoxy-1-(naphthalen-2-yl)ethan-2-olSecondary (Benzylic) C1
HBr (anhydrous)1-Bromo-1-(naphthalen-2-yl)ethan-2-olSecondary (Benzylic) C1

Lewis acids (e.g., BF₃·OEt₂, Sn-Beta, Zr-Beta) catalyze epoxide ring-opening by coordinating with the lone pair of electrons on the epoxide oxygen. nih.gov This coordination polarizes the C-O bonds, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. Similar to Brønsted acid catalysis, the regiochemical outcome for this compound is the attack at the more substituted secondary, benzylic carbon. This selectivity arises from the ability of this position to better stabilize the developing positive charge in the transition state.

Studies on analogous 2-aryl aziridines and other epoxides show that Lewis acid-mediated reactions can be highly regioselective, proceeding via an Sₙ2-type pathway to afford nonracemic products if a chiral substrate is used. nih.gov The choice of Lewis acid can significantly influence catalytic activity, with different acids exhibiting varying efficiencies. nih.gov The reaction with alcohols, for instance, yields the corresponding 1-alkoxy-1-(naphthalen-2-yl)ethan-2-ol.

Rearrangement Reactions of this compound

Epoxides, particularly those bearing aryl substituents, can undergo acid-catalyzed rearrangement to form carbonyl compounds. The most prominent of these is the Meinwald rearrangement. nih.gov This reaction involves the acid-catalyzed opening of the epoxide ring to form a carbocation intermediate (or a transition state with significant carbocationic character), followed by a 1,2-hydride or 1,2-aryl shift to yield a more stable carbonyl compound.

For this compound, the protonation of the epoxide oxygen would lead to preferential C-O bond cleavage at the benzylic position to form a stabilized secondary carbocation. A subsequent 1,2-hydride shift from the adjacent primary carbon results in the formation of 2-(naphthalen-2-yl)acetaldehyde. This transformation represents an important method for converting epoxides into aldehydes.

Oxidation and Reduction Pathways of the Oxirane Ring

The oxirane ring of this compound can be readily opened via reduction. Direct oxidation of the strained C-C or C-O bonds of the oxirane ring itself is not a commonly reported or synthetically useful pathway, as reactions typically favor ring-opening.

The reduction of epoxides is a synthetically valuable transformation that yields alcohols. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this purpose. The mechanism involves a nucleophilic attack by the hydride ion (H⁻) on one of the epoxide carbons. masterorganicchemistry.com

For unsymmetrical epoxides like this compound, the reaction with LiAlH₄ proceeds via an Sₙ2 mechanism. The hydride nucleophile attacks the less sterically hindered carbon atom, which in this case is the primary carbon (C2). masterorganicchemistry.com This regioselective attack leads to the cleavage of the C2-O bond and, following an aqueous workup to protonate the resulting alkoxide, yields 2-(naphthalen-2-yl)ethan-1-ol as the major product.

Table 2: Key Reduction and Rearrangement Transformations

TransformationReagent(s)Predicted Major Product
Reduction1. LiAlH₄ 2. H₂O2-(Naphthalen-2-yl)ethan-1-ol
Meinwald RearrangementH⁺ (e.g., H₂SO₄)2-(Naphthalen-2-yl)acetaldehyde

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the literature. However, the behavior of this compound can be inferred from studies on its close structural analog, styrene (B11656) oxide.

The acid-catalyzed hydrolysis of aryl-substituted epoxides has been shown to proceed via mechanisms that are on the borderline between A-1 and A-2 (or Sₙ1 and Sₙ2). chimia.ch Kinetic investigations of the acid-catalyzed hydrolysis of styrene oxide and its derivatives confirm this, with the reaction rate being sensitive to the electronic properties of the aryl substituent. acs.org The naphthalene group in this compound is expected to stabilize the carbocationic transition state more effectively than a simple phenyl group, suggesting a potentially faster rate of acid-catalyzed ring-opening compared to styrene oxide under identical conditions.

The primary thermodynamic driving force for all ring-opening reactions of epoxides is the release of ring strain, which is approximately 13 kcal/mol for a typical oxirane. masterorganicchemistry.com Thermochemical studies on epoxides confirm their endothermic nature relative to corresponding acyclic isomers. nih.gov The enthalpy of reaction (ΔH) for ring-opening is highly favorable (exothermic), providing the thermodynamic impetus for these transformations.

Table 3: Comparative Kinetic Data for the Acid-Catalyzed Hydrolysis of Styrene Oxide Data for styrene oxide is presented as an analogue to illustrate expected kinetic behavior.

ParameterValue / ObservationReference
Reaction MechanismBorderline A-1 / A-2; Sₙ1-like with nucleophilic attack at the benzylic carbon chimia.ch
Entropy of Activation (ΔS‡)Approximately 0 cal/mol·K for isobutylene (B52900) oxide, suggesting an A-1 mechanism chimia.ch
Solvent Isotope Effectk(H₂O)/k(D₂O) values suggest a pre-equilibrium protonation step chimia.ch
Catalyst ActivitySolid acid catalysts (e.g., acidic aluminosilicates) show high conversion rates researchgate.net

Applications of 2 Naphthalen 2 Yl Oxirane in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block in the Synthesis of Complex Organic Molecules

The epoxide functional group is a cornerstone of modern synthetic chemistry, serving as a precursor to a wide array of other functionalities. When rendered in an enantiomerically pure form, epoxides become powerful chiral building blocks for the asymmetric synthesis of complex molecules such as natural products and pharmaceuticals. The 2-(naphthalen-2-yl)oxirane moiety, with its stereogenic center at the oxirane ring, is a key synthon for introducing both chirality and the naphthyl group into a target molecule.

The primary reaction pathway exploited in this context is the regioselective and stereoselective ring-opening of the epoxide. This reaction, facilitated by a variety of nucleophiles, can lead to the formation of 1,2-disubstituted products, such as amino alcohols, diols, and ethers, with well-defined stereochemistry. The large naphthalene (B1677914) group can exert significant steric and electronic influence on these reactions, guiding the approach of incoming nucleophiles and potentially enhancing the stereoselectivity of the transformation.

Research into the catalytic asymmetric synthesis of complex structures often relies on building blocks that can impart specific structural motifs. For instance, the synthesis of bioactive natural products containing naphthalene units can be envisioned starting from chiral naphthyl-substituted epoxides. mdpi.comresearchgate.net While direct total syntheses of specific complex molecules originating from this compound are not extensively detailed in readily available literature, the principles of epoxide chemistry suggest its high potential. The enantioselective ring-opening of similar aromatic epoxides is a well-established strategy for creating stereogenic centers. For example, biocatalytic methods involving epoxide hydrolases or chemical methods using chiral catalysts can resolve racemic this compound or transform it into enantiopure products like diols or amino alcohols, which are themselves versatile intermediates. chiralen.com

The following table summarizes representative ring-opening reactions that underscore the versatility of epoxides as chiral building blocks.

NucleophileReagent ExampleProduct TypeSignificance in Complex Synthesis
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)Azido alcoholPrecursor to chiral amines and amino alcohols after reduction.
Cyanide (CN⁻)Trimethylsilyl cyanide (TMSCN)β-hydroxy nitrileCan be elaborated into carboxylic acids, amines, and other functional groups.
OrganocupratesR₂CuLiSubstituted alcoholForms C-C bonds, allowing for the construction of complex carbon skeletons.
AminesRNH₂Amino alcoholA key structural motif in many biologically active molecules. chiralen.com
ThiolsRSHThioether alcoholIntroduces sulfur functionality, relevant in various natural products and pharmaceuticals.
Alcohols/PhenolsROHEther diolUsed to build polyether chains or introduce specific alkoxy groups.

These transformations highlight the potential of this compound to serve as a starting point for a diverse range of complex molecular architectures, where the naphthalene moiety can play a crucial role in the final properties of the target molecule.

Precursor for Pharmaceutical Intermediates and Lead Compound Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds. frontiersin.orgresearchgate.netdntb.gov.ua Its rigid, lipophilic nature allows it to participate in crucial binding interactions (e.g., π-π stacking) with biological targets. Consequently, synthetic intermediates that facilitate the introduction of the naphthalene group are of high value in drug discovery and development. mdpi.comrsc.org

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. The epoxide ring serves as an electrophilic handle for the introduction of amine-containing side chains, a common feature in many drug classes. A prominent example, although involving a structurally related isomer, is the synthesis of beta-blockers like Propranolol. The synthesis often involves the reaction of a naphthol with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which is an oxirane derivative. nih.gov Subsequent ring-opening with an amine, such as isopropylamine (B41738), yields the final β-amino alcohol structure characteristic of this drug class. danaher.comresearchgate.net This classic synthetic route underscores the fundamental importance of the naphthyl-oxirane combination in accessing valuable pharmaceutical agents.

In the context of lead optimization, the this compound scaffold offers a platform for generating analogues of a lead compound. danaher.combiobide.comresearchgate.net By employing different nucleophiles to open the epoxide ring, medicinal chemists can systematically modify a molecule's structure to improve its potency, selectivity, and pharmacokinetic (ADME) properties. For example, reacting the epoxide with a library of amines can generate a series of amino alcohol derivatives for structure-activity relationship (SAR) studies. nih.gov

Some therapeutic areas where naphthalene-containing compounds have shown promise, and where this compound could serve as a precursor, are summarized below.

Therapeutic AreaExample Drug/Compound ClassPotential Role of this compound
Cardiovascular Beta-blockers (e.g., Propranolol)Precursor to the core amino alcohol structure (via related isomers). nih.govresearchgate.net
Oncology Phenstatins, CombretastatinsSynthesis of analogues where the naphthalene ring replaces other aromatic moieties to enhance activity. nih.gov
Infectious Diseases Antimalarials (Naphthoquinones)The oxirane can be a precursor to the side chains or can be used to synthesize analogues of quinone-related compounds. researchgate.net
Antifungal Naftifine, TerbinafineThe naphthalene core is a key feature; the oxirane provides a reactive site for building analogues. frontiersin.org

The reactivity of the oxirane ring allows for its conversion into a variety of functional groups that are crucial for the biological activity of many pharmaceutical agents. researchgate.net

Utilization in Polymer Chemistry and Materials Science

The incorporation of rigid aromatic structures like naphthalene into polymers is a well-established strategy for enhancing their thermal and mechanical properties. The naphthalene moiety can increase the glass transition temperature (Tg), improve thermal stability, and impart desirable optical or electronic properties. nih.gov this compound serves as a valuable monomer or chemical modifier in this arena.

Oxiranes are classic monomers for ring-opening polymerization (ROP) to produce polyethers. The polymerization can proceed through either anionic or cationic mechanisms, depending on the initiator used. The polymerization of this compound would lead to a polyether with a bulky naphthyl group appended to the polymer backbone at every repeat unit.

Anionic Ring-Opening Polymerization: Anionic ROP is typically initiated by strong bases (e.g., alkoxides, hydroxides). The reaction proceeds via nucleophilic attack of the initiator on one of the epoxide's carbon atoms, leading to ring opening and the formation of an alkoxide propagating species. This active center then attacks another monomer molecule, continuing the chain growth. For an unsymmetrical epoxide like this compound, the attack generally occurs at the less substituted carbon, leading to a head-to-tail polymer structure.

Cationic Ring-Opening Polymerization: Cationic ROP is initiated by Lewis or Brønsted acids. The initiator activates the epoxide oxygen, making the ring carbons more electrophilic. A monomer molecule then acts as a nucleophile to open the activated ring, propagating the cationic chain end. nih.govresearchgate.net Cationic polymerization of oxiranes can sometimes be more complex than anionic polymerization, with potential side reactions such as chain transfer. The polymerization of substituted oxiranes has been shown to produce polymers with unique structures and properties. researchgate.netrsc.org

The resulting poly(this compound) would be expected to exhibit properties distinct from common polyethers like polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG), as presented in the following table.

PropertyExpected Characteristic of Poly(this compound)Rationale
Glass Transition Temp. (Tg) HighThe bulky, rigid naphthalene side groups restrict chain mobility.
Solubility Soluble in aromatic/chlorinated solvents; insoluble in water/alcoholsThe hydrophobic nature of the naphthalene groups dominates the polymer's character.
Refractive Index HighAromatic polymers typically have a high refractive index.
Thermal Stability EnhancedAromatic structures are generally more thermally stable than aliphatic ones.

Beyond serving as a homopolymer monomer, this compound can be integrated into other polymer systems, particularly epoxy resins. Epoxy resins are thermosetting polymers formed by reacting an epoxide component with a curing agent (hardener). The properties of the final cured material are highly dependent on the chemical structure of both the epoxide and the hardener.

Incorporating naphthalene moieties into epoxy networks is known to enhance performance. nih.govnih.gov Naphthalene-based epoxy resins generally exhibit higher glass transition temperatures, improved thermal stability, lower coefficients of thermal expansion, and reduced moisture absorption compared to standard bisphenol A (BPA) based resins. nih.gov These enhanced properties make them suitable for high-performance applications in electronics, aerospace, and coatings. chiralen.com

This compound can be incorporated into epoxy resin formulations in several ways:

As a reactive diluent: It can be added to a standard epoxy resin formulation (e.g., DGEBA-based) to reduce viscosity for better processing. Upon curing, it becomes part of the polymer network, contributing its naphthalene structure to the final material.

As a co-monomer: It can be mixed with other diepoxides and cured with a hardener to create a copolymer network with tailored properties.

For chemical modification: It can be used to graft the naphthyl-epoxy functionality onto other polymers that have reactive sites (e.g., hydroxyl or carboxyl groups), thereby modifying their surface properties or thermal characteristics.

The introduction of the this compound unit into a polymer matrix imparts specific advantages, making the resulting materials suitable for advanced applications. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Naphthalen 2 Yl Oxirane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations provide profound insights into the intrinsic properties of a molecule from a theoretical standpoint. For 2-(Naphthalen-2-yl)oxirane, these methods illuminate its electronic structure, stability, and the probable sites for chemical reactions. While specific experimental and computational studies on this compound are not extensively available in the surveyed literature, the following sections describe the established theoretical methodologies that are applied to characterize such molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would compute the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface.

Furthermore, DFT is employed to calculate energy profiles for chemical reactions. By mapping the energy of the system along a reaction coordinate, transition states can be identified, and activation energies can be determined. This provides a theoretical prediction of the reaction kinetics and mechanism for processes involving the opening of the oxirane ring, a characteristic reaction for this class of compounds.

Table 1: Illustrative Data from DFT Geometry Optimization for this compound (Note: The following values are hypothetical examples of what DFT calculations would yield, as specific published data is unavailable.)

ParameterOptimized Value
C-C bond length (oxirane)Data not available in literature
C-O bond length (oxirane)Data not available in literature
Naphthyl-Oxirane C-C bondData not available in literature
Total Energy (Hartrees)Data not available in literature

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely be associated with the strained oxirane ring, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative FMO Parameters for this compound from DFT Calculations (Note: Data is for illustrative purposes as specific published values are unavailable.)

ParameterEnergy (eV)
HOMO EnergyData not available in literature
LUMO EnergyData not available in literature
HOMO-LUMO GapData not available in literature

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas that are relatively neutral.

For this compound, an MEP map would be expected to show a region of high electron density (red) around the oxygen atom of the oxirane ring due to its high electronegativity. Conversely, the hydrogen atoms and potentially the carbon atoms of the oxirane ring would exhibit a more positive potential (blueish), marking them as sites for nucleophilic attack. The naphthalene ring would display a complex potential surface related to its aromatic π-electron system.

Theoretical calculations can predict key thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These values are derived from the computed vibrational frequencies and rotational constants obtained through DFT calculations. Such data is invaluable for predicting the stability of the compound and the spontaneity of its reactions under various conditions.

Advanced Spectroscopic Analysis for Comprehensive Structural Elucidation and Conformational Studies

Spectroscopic techniques are essential for the experimental determination of a molecule's structure. High-resolution Nuclear Magnetic Resonance (NMR) is particularly powerful for elucidating the precise connectivity and environment of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are cornerstone techniques for the structural analysis of organic molecules like this compound.

¹H NMR Spectroscopy : This technique provides information about the chemical environment of hydrogen atoms. The spectrum for this compound would be expected to show distinct signals for the protons on the naphthalene ring and the oxirane ring. The aromatic protons of the naphthalene group would appear in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts and splitting patterns (multiplicity) determined by their position on the ring and their coupling to neighboring protons. The protons on the oxirane ring would appear in the more upfield region (typically 2.5-4.0 ppm), with their chemical shifts influenced by the adjacent naphthalene moiety.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum would show separate signals for each unique carbon atom. The ten carbon atoms of the naphthalene ring would produce a set of signals in the aromatic region (typically 110-140 ppm). The two carbon atoms of the oxirane ring would resonate at higher field (typically 40-60 ppm), characteristic of carbons in a strained, three-membered ring.

Although specific, fully assigned experimental NMR data for this compound is not present in the readily available literature, the expected chemical shift ranges can be predicted based on analogous structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are generalized predictions. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene Aromatic Protons7.0 - 8.0110 - 140
Oxirane Ring Protons2.5 - 4.0Not Applicable
Oxirane Ring CarbonsNot Applicable40 - 60

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Band Assignment

General Principles of FT-IR and Raman Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. These absorptions are typically strong for polar bonds and functional groups with significant dipole moment changes during vibration. In contrast, Raman spectroscopy is a light scattering technique where a laser excites the molecule, and the scattered light is analyzed. Raman active modes often involve symmetric vibrations and bonds with a change in polarizability. The complementary nature of these two techniques provides a more complete vibrational profile of a molecule.

Expected Vibrational Bands for this compound:

The vibrational spectrum of this compound is expected to be a superposition of the characteristic modes of the naphthalene moiety and the oxirane ring.

Naphthalene Moiety: The naphthalene group will exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear as a group of bands between 1650 and 1450 cm⁻¹. In-plane and out-of-plane C-H bending vibrations will also be present, with the out-of-plane bends being particularly useful for determining the substitution pattern of the naphthalene ring. For a 2-substituted naphthalene, characteristic out-of-plane C-H bending bands are expected in the 900-650 cm⁻¹ region.

Oxirane Ring: The oxirane (epoxide) ring has several characteristic vibrational modes. The asymmetric and symmetric stretching of the C-O bonds in the ring are expected to produce bands in the 1280-1230 cm⁻¹ (symmetric ring "breathing" mode), 950-810 cm⁻¹ (asymmetric C-O-C stretch), and 880-750 cm⁻¹ (symmetric C-O-C stretch) regions. spectroscopyonline.com The C-H stretching vibrations of the CH₂ and CH groups of the oxirane ring will likely appear in the 3050-2950 cm⁻¹ range. The scissoring and twisting modes of the CH₂ group are also expected in the fingerprint region.

The following table provides a hypothetical assignment of the major vibrational bands for this compound based on the analysis of its constituent functional groups.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional GroupTechnique
Aromatic C-H Stretch3100 - 3000Naphthalene RingFT-IR, Raman
Aliphatic C-H Stretch3050 - 2950Oxirane RingFT-IR, Raman
Aromatic C=C Stretch1650 - 1450Naphthalene RingFT-IR, Raman (often strong)
Oxirane Ring Breathing (Symmetric)1280 - 1230Oxirane RingFT-IR
Oxirane C-O-C Asymmetric Stretch950 - 810Oxirane RingFT-IR (strong)
Aromatic C-H Out-of-Plane Bend900 - 650Naphthalene RingFT-IR (strong)
Oxirane C-O-C Symmetric Stretch880 - 750Oxirane RingFT-IR

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₂H₁₀O), the molecular weight is approximately 170.21 g/mol .

Molecular Ion Analysis:

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak is expected at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. Due to the presence of the stable naphthalene ring, the molecular ion peak for this compound is anticipated to be relatively intense. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Fragmentation Pathway Elucidation:

The fragmentation of the molecular ion of this compound upon electron impact would likely proceed through several pathways, driven by the stability of the resulting fragments. Aromatic compounds generally exhibit characteristic fragmentation patterns. libretexts.org

Key expected fragmentation pathways include:

Cleavage of the Oxirane Ring: The oxirane ring can undergo cleavage. A common fragmentation for epoxides is the loss of a CHO group (m/z 29), which would lead to a fragment ion at m/z 141. Another possibility is the loss of CO (m/z 28), resulting in a fragment at m/z 142.

Formation of a Stable Naphthyl Cation: Cleavage of the bond between the naphthalene ring and the oxirane ring could lead to the formation of a stable naphthylmethyl cation or a related tropylium-like ion. The base peak in the spectrum could correspond to the naphthylmethyl cation (C₁₀H₇CH₂⁺) at m/z 141.

Rearrangement Reactions: Rearrangements are common in the fragmentation of epoxides. The initial radical cation could rearrange to a more stable isomeric structure before further fragmentation. For instance, the oxirane ring could open to form a carbonyl compound, which would then undergo characteristic fragmentations.

Loss of H atom: Loss of a hydrogen atom from the molecular ion can lead to an [M-1]⁺ peak at m/z 169.

The following table outlines some of the plausible fragment ions and their corresponding m/z values for this compound.

m/zPlausible Fragment IonProposed Fragmentation Pathway
170[C₁₂H₁₀O]⁺˙Molecular Ion (M⁺˙)
169[C₁₂H₉O]⁺Loss of H atom
141[C₁₁H₉]⁺Loss of CHO or formation of naphthylmethyl cation
128[C₁₀H₈]⁺˙Naphthalene radical cation
115[C₉H₇]⁺Loss of a methyl group from a rearranged intermediate

Correlation of Theoretical Calculations with Experimental Spectroscopic Data for Validation

The synergy between theoretical calculations and experimental spectroscopy is paramount for the accurate assignment of spectral features and the validation of computational models. Computational methods, particularly those based on Density Functional Theory (DFT), can predict vibrational frequencies and intensities, as well as simulate mass spectral fragmentation patterns.

Computational Vibrational Spectroscopy:

For this compound, DFT calculations using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. The calculated IR and Raman intensities can aid in the assignment of weak or overlapping bands in the experimental spectra.

Computational Mass Spectrometry:

Computational methods can also be used to model the fragmentation pathways in mass spectrometry. By calculating the energies of the molecular ion and various fragment ions and transition states, it is possible to predict the most likely fragmentation routes. This theoretical approach can help to rationalize the observed mass spectrum and confirm the proposed fragmentation mechanisms.

The validation of these computational models is achieved by comparing the theoretically predicted spectra with experimentally obtained data. A strong correlation between the calculated and experimental vibrational frequencies, band intensities, and mass spectral fragmentation patterns provides confidence in both the experimental assignments and the accuracy of the computational model. This validated model can then be used to predict other properties of the molecule with greater certainty.

Biological Activities and Pharmacological Mechanisms of Naphthalene Oxirane Derivatives

Cardiovascular System Activity and Receptor Modulation

Naphthalene-oxirane derivatives have been shown to exert significant effects on the cardiovascular system, primarily through their interaction with ion channels that are crucial for cardiac function.

Certain naphthalene-oxirane derivatives have demonstrated positive inotropic effects, meaning they increase the force of myocardial contraction. In a study utilizing an isolated rat heart model, a naphthalene-oxirane derivative was observed to significantly increase left ventricular pressure in a dose-dependent manner ekb.eg. This suggests a direct impact on the contractility of the heart muscle. The observed increase in perfusion pressure and coronary resistance further indicates a complex interplay of these derivatives with the coronary vasculature ekb.eg.

The positive inotropic action of these compounds points to their potential as modulators of cardiac performance. The table below summarizes the key findings related to the inotropic effects of a studied naphthalene-oxirane derivative.

ParameterObservationImplication
Left Ventricular PressureDose-dependent increaseEnhanced myocardial contractility
Perfusion PressureSignificant increaseAlteration of coronary blood flow dynamics
Coronary ResistanceIncreasedPotential vasoconstrictive effect on coronary arteries

The mechanism underlying the inotropic effects of naphthalene-oxirane derivatives appears to be linked to the modulation of ion channels, particularly L-type calcium channels ekb.eg. The influx of calcium ions through these channels is a critical step in the excitation-contraction coupling of cardiac muscle cells.

Research has shown that the positive inotropic effect of a naphthalene-oxirane derivative was significantly inhibited by nifedipine, a well-known L-type calcium channel blocker ekb.eg. This finding strongly suggests that the derivative exerts its effects by activating these channels, leading to an increased intracellular calcium concentration and, consequently, enhanced myocardial contractility. This cardioprotective effect is thought to contribute to a decrease in myocardial necrosis following ischemia and reperfusion ekb.eg.

Neurological Activity and Receptor Interactions

In addition to their cardiovascular effects, naphthalene-oxirane derivatives have emerged as compounds of interest for their neurological activity, particularly their potential as anticonvulsant agents.

Studies on novel synthetic derivatives of naphthalen-2-yl acetate, which can incorporate an oxirane moiety, have revealed significant anticonvulsant activity. For instance, a synthesized derivative, naphthalen-2-yl-3-(oxiran-2-yl) propanoate, was among a series of compounds tested for their ability to delay strychnine-induced seizures nih.gov. While the specific activity of this oxirane-containing compound was not detailed individually in the abstract, the broader class of naphthalen-2-yl acetate derivatives showed promise as anticonvulsant agents nih.gov. Another related compound, 1-(2-naphthyl)-2-bromoethanone, a potential precursor for naphthalene-oxirane synthesis, demonstrated a highly significant delay in the onset of convulsions and prolonged survival time in animal models nih.govresearchgate.net.

The anticonvulsant potential of naphthalene (B1677914) derivatives is an active area of research, with various structural modifications being explored to enhance efficacy and reduce toxicity ekb.eg.

The anticonvulsant activity of naphthalene derivatives is believed to be mediated, at least in part, through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Molecular modeling studies of naphthalen-2-yl acetate derivatives have indicated a central nervous system depressant activity via modulation of the benzodiazepine allosteric site on GABA-A receptors nih.govresearchgate.net.

By binding to this site, these compounds can enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire, thereby reducing neuronal excitability and suppressing seizure activity. The interaction with the GABA-A receptor provides a plausible molecular basis for the observed anticonvulsant effects of this class of compounds.

Structure-Activity Relationship (SAR) Studies of Naphthalene-Oxirane Derivatives to Optimize Biological Efficacy

While specific structure-activity relationship (SAR) studies focusing exclusively on 2-(naphthalen-2-yl)oxirane and its close derivatives for anticonvulsant activity are not extensively detailed in the available literature, broader SAR principles for anticonvulsant compounds can be applied. For anticonvulsant agents, the presence of an aromatic ring, such as the naphthalene moiety, is often considered crucial for activity nih.gov.

In the context of the broader class of naphthalene derivatives, SAR studies have revealed that modifications to various parts of the molecule can significantly impact anticonvulsant efficacy. For instance, in a series of 2-acetylnaphthalene derivatives, the nature and position of substituents on the naphthalene ring were found to influence their anticonvulsant properties ekb.eg.

For the naphthalen-2-yl acetate derivatives, the presence of an azole ring in conjunction with the naphthalene moiety was found to be important for activity researchgate.net. The nature of the linker between the naphthalene ring and other functional groups also plays a critical role. The exploration of different linkers and substituents on the naphthalene ring is a key strategy in the rational design of more potent and selective naphthalene-based anticonvulsant drugs. Further SAR studies are necessary to delineate the specific structural features of the oxirane ring and its substitution pattern on the naphthalene nucleus that are optimal for biological efficacy.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry and Sustainable Synthesis of Naphthalene-Oxiranes

The chemical industry's increasing focus on sustainability has spurred the development of greener synthetic routes to naphthalene-oxiranes, minimizing environmental impact and enhancing process safety. A significant area of innovation lies in the adoption of biocatalysis. The enzymatic epoxidation of naphthalene (B1677914), for instance, represents a promising eco-friendly alternative to traditional chemical methods. nih.govtudelft.nl Fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene to form naphthalene epoxides, which can then undergo nucleophilic ring-opening reactions. nih.govtudelft.nlwhiterose.ac.uk This chemoenzymatic approach offers a direct route to chiral trans-disubstituted cyclohexadiene derivatives under mild conditions. nih.govtudelft.nl

Another key trend is the use of alternative energy sources and reaction media to reduce reliance on hazardous solvents and reagents. While not yet specifically documented for 2-(naphthalen-2-yl)oxirane, the principles of ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields in various organic transformations, are being explored for related heterocyclic compounds. Similarly, the application of ionic liquids and phase-transfer catalysis, which can enhance reaction efficiency and facilitate catalyst recycling in the synthesis of naphthalene derivatives, points towards more sustainable production pathways for naphthalene-oxiranes.

The overarching goal of these green chemistry initiatives is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of atom economy, waste reduction, and the use of renewable resources. Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound, potentially leading to scalable and environmentally benign manufacturing processes.

Development of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the oxirane ring in this compound makes it a valuable precursor for a wide array of chemical transformations. A major focus of current research is the development of novel catalytic systems that can control the regio- and stereoselectivity of these reactions, leading to the synthesis of complex and high-value molecules.

In the realm of asymmetric catalysis, significant progress has been made in the transformations of related naphthalene derivatives, which can inform the development of catalysts for this compound. For example, chiral N,N'-dioxide–scandium(III) complex catalysts have been successfully employed in the enantioselective hydroxylative dearomatization of 2-naphthols. semanticscholar.orgresearchgate.netrsc.org This highlights the potential for developing sophisticated metal-ligand complexes that can facilitate highly selective ring-opening or rearrangement reactions of naphthalene-based epoxides.

The catalytic asymmetric ring-opening of epoxides is a well-established strategy for the synthesis of chiral building blocks. Future research is expected to focus on the design of catalysts, including transition metal complexes and organocatalysts, that are specifically tailored for the asymmetric transformations of this compound. The ability to selectively introduce functional groups at specific positions with defined stereochemistry will be crucial for accessing a diverse range of chiral naphthalene-containing compounds with potential applications in pharmaceuticals and materials science.

Advanced Materials Science Applications, including Novel Polymer Architectures

The unique structural features of this compound, particularly the rigid naphthalene moiety and the reactive epoxide ring, make it an attractive building block for the creation of advanced materials with tailored properties. The incorporation of the bulky and aromatic naphthalene unit into polymer backbones can significantly influence their thermal, mechanical, and optical properties.

Research into naphthalene-containing epoxy resins has demonstrated that the inclusion of naphthalene can enhance properties such as thermal stability. nih.gov This suggests that this compound could serve as a valuable monomer or cross-linking agent in the development of high-performance polymers. The polymerization of oxiranes is a well-known process, and applying these methods to this compound could lead to the synthesis of novel polyethers with pendant naphthalene groups. google.com These polymers may exhibit interesting properties such as high refractive indices, enhanced thermal stability, and specific photophysical characteristics.

Furthermore, the reactive epoxide ring of this compound can be utilized for the post-polymerization functionalization of polymers. For instance, polymers containing pendant epoxide groups can be modified through ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. This "click chemistry" approach allows for the precise tuning of polymer properties for specific applications, such as in coatings, adhesives, and advanced composites. drexel.edu The development of novel polymer architectures derived from this compound is a burgeoning area of research with the potential to yield materials with unique and desirable characteristics.

Integration of Artificial Intelligence and Machine Learning for Computational Design and Discovery of New Derivatives with Tuned Bioactivity

The convergence of computational power and sophisticated algorithms is revolutionizing the field of drug discovery and materials science. Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate the design and discovery of new molecules with desired properties. In the context of this compound, these computational tools offer a powerful approach to explore the vast chemical space of its potential derivatives and identify candidates with tuned bioactivity.

In silico drug design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are already being used to evaluate the therapeutic potential of naphthalene derivatives. ijpsjournal.combohrium.comijpsjournal.com These methods can predict the binding affinity of molecules to biological targets and correlate their structural features with their biological activities. ijpsjournal.combohrium.comijpsjournal.com By applying these approaches to a virtual library of this compound derivatives, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources. ijpsjournal.combohrium.comijpsjournal.com

Q & A

Q. What are the common synthetic routes for 2-(Naphthalen-2-yl)oxirane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via epoxidation of naphthalene-derived alkenes. A typical approach involves reacting 2-vinylnaphthalene with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane under anhydrous conditions at 0–5°C. Yield optimization requires precise stoichiometric control of the oxidizing agent to minimize side reactions like diol formation. Alternative methods include using epichlorohydrin with naphthalen-2-ol derivatives in the presence of a base (e.g., NaOH) . Catalytic epoxidation using ruthenium porphyrin complexes (e.g., Ru(TPP)(NAr)₂/TBACl) has also been reported, enabling recyclable catalysis and high stereoselectivity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify the oxirane ring protons (δ 3.5–4.5 ppm) and naphthalene aromatic signals (δ 7.2–8.0 ppm). IR spectroscopy detects the C-O-C stretching vibration (~1250 cm⁻¹). For crystallographic analysis, single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) resolves bond angles and stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What are the key reactivity patterns of the oxirane ring in this compound under nucleophilic conditions?

  • Methodological Answer : The strained oxirane ring undergoes nucleophilic ring-opening reactions. For example:
  • Acidic Conditions : Reacts with H₂O/H⁺ to form 1,2-diol derivatives.
  • Basic Conditions : Reacts with amines (e.g., NH₃) to yield amino alcohols.
  • Grignard Reagents : Opens regioselectively at the less substituted carbon to form secondary alcohols.
    Reactivity is influenced by steric hindrance from the naphthalene group, which directs nucleophilic attack to the less hindered epoxide carbon .

Advanced Research Questions

Q. What mechanistic insights have been gained into the epoxidation reactions leading to this compound, and how do catalysts affect stereoselectivity?

  • Methodological Answer : Ruthenium(VI) bis-imido porphyrin catalysts (e.g., Ru(TPP)(NAr)₂) promote stereoselective epoxidation via a radical mechanism, confirmed by EPR spectroscopy. The bulky axial ligands on the catalyst enforce a specific transition-state geometry, favoring the formation of the trans-epoxide isomer. Computational studies (DFT) further reveal that electron-withdrawing substituents on the naphthalene ring lower the activation energy for epoxidation .

Q. How can computational methods predict the regioselectivity of ring-opening reactions in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition states of nucleophilic attacks. Fukui indices identify the most electrophilic carbon in the oxirane ring, while Natural Bond Orbital (NBO) analysis quantifies steric effects from the naphthalene moiety. These methods predict preferential attack at the less substituted carbon, aligning with experimental observations .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies use accelerated degradation testing (e.g., 40–80°C, pH 1–13) monitored via HPLC. Conflicting data on hydrolysis rates can arise from solvent polarity effects; for example, aqueous acetonitrile stabilizes the oxirane ring compared to pure water. Kinetic modeling (e.g., Arrhenius plots) differentiates thermal degradation pathways, while 2D NMR (e.g., COSY, HSQC) tracks degradation products .

Q. How do structural modifications at the naphthalene ring influence the electronic properties and reactivity of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the naphthalene C-1 position increases the oxirane ring’s electrophilicity, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Cyclic voltammetry reveals shifts in oxidation potentials correlating with substituent effects, while Hammett plots quantify electronic contributions to reaction rates .

Safety and Handling Considerations

  • Toxicity : While direct toxicological data for this compound is limited, structurally similar epoxides (e.g., 2-((Naphthalen-1-yloxy)methyl)oxirane) show acute oral toxicity (H302) and mutagenicity (H341) .
  • Handling : Use glove boxes or fume hoods for synthesis. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Naphthalen-2-yl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-2-yl)oxirane

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